molecular formula C7H4FIN2 B1391952 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1228665-63-1

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1391952
CAS No.: 1228665-63-1
M. Wt: 262.02 g/mol
InChI Key: AVANIMKSNTZKIZ-UHFFFAOYSA-N
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Description

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of both fluorine and iodine atoms on a pyrrolo[2,3-b]pyridine scaffold, which imparts unique chemical and biological properties. It is often used as an intermediate in the synthesis of various bioactive molecules and pharmaceutical agents .

Biochemical Analysis

Biochemical Properties

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glutamate-gated chloride channels (GluCl), which are crucial in parasitology for drug selection and design . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can significantly reduce the migration and invasion abilities of certain cancer cells, such as 4T1 cells . This indicates its potential in cancer research and therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can form hydrogen bonds with specific amino acids in proteins, leading to changes in their conformation and activity . Additionally, it may inhibit or activate enzymes by binding to their active sites, thereby altering gene expression and cellular functions.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but its activity may decrease over time due to degradation. Long-term studies have shown that it can have sustained effects on cellular functions, such as prolonged inhibition of cell migration and invasion .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause toxic or adverse effects. For instance, studies have shown that high concentrations of this compound can lead to reduced hatching and reproductive performance in certain nematodes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, it may be metabolized by enzymes that are involved in the detoxification of xenobiotics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and then distributed to various organelles .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall activity within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine typically involves multi-step procedures. One common method includes the halogenation of pyrrolo[2,3-b]pyridine derivatives. The iodine atom is then introduced through an iodination reaction, often using iodine monochloride or similar reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine is unique due to the specific positioning of the fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. This unique arrangement allows for selective interactions with molecular targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-5-3-4-1-2-10-7(4)11-6(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVANIMKSNTZKIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=C(C=C21)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678437
Record name 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228665-63-1
Record name 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228665-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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